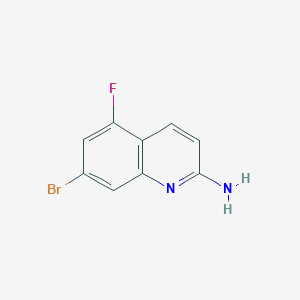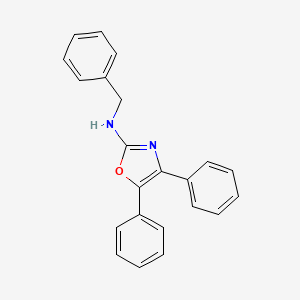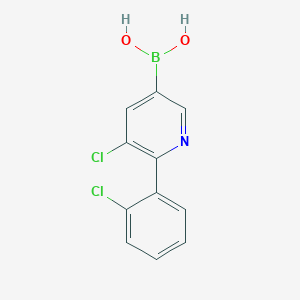
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and boronic acid functional groups makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloro groups can also participate in various substitution reactions, further expanding the compound’s utility.
Comparación Con Compuestos Similares
- (5-Chloro-6-(n-propyl)pyridin-3-yl)boronic acid
- 2-Fluoro-3-pyridineboronic acid
Comparison:
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid: vs. The presence of the 2-chlorophenyl group in the former provides additional sites for functionalization, making it more versatile in synthetic applications.
This compound: vs. The chloro groups in the former offer different reactivity compared to the fluoro group, allowing for unique substitution patterns and reaction pathways.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H8BCl2NO2 |
|---|---|
Peso molecular |
267.9 g/mol |
Nombre IUPAC |
[5-chloro-6-(2-chlorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BCl2NO2/c13-9-4-2-1-3-8(9)11-10(14)5-7(6-15-11)12(16)17/h1-6,16-17H |
Clave InChI |
HCTUGRVRMAPMHH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C2=CC=CC=C2Cl)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



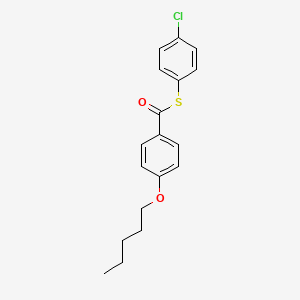
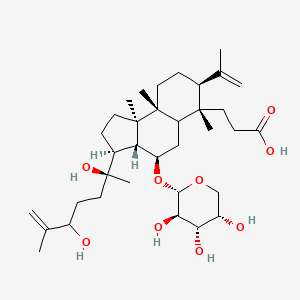
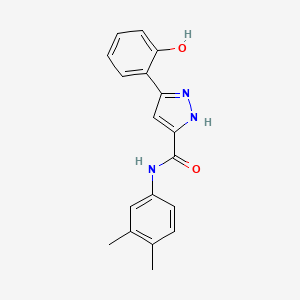
![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)
![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
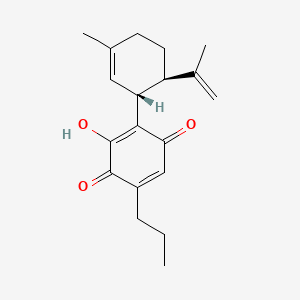

![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
